molecular formula C8H4BrClN2O2 B13690093 8-Bromo-6-chloroquinazoline-2,4-diol

8-Bromo-6-chloroquinazoline-2,4-diol

Cat. No.: B13690093
M. Wt: 275.48 g/mol
InChI Key: YKAKOWPODIXIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 8-Bromo-6-chloroquinazoline-2,4-diol can be achieved through various methods. One common approach involves the reaction of 6-chloro-2,4-dihydroxyquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete bromination. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

8-Bromo-6-chloroquinazoline-2,4-diol can be compared with other similar compounds, such as:

Biological Activity

Introduction

8-Bromo-6-chloroquinazoline-2,4-diol is a heterocyclic compound characterized by its quinazoline core, which plays a significant role in its biological activity. The molecular formula of this compound is C8H4BrClN2O2, with a molecular weight of 275.49 g/mol. Its structure includes bromine and chlorine substituents that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial pathogens. The compound's mechanism often involves inhibiting key enzymes or disrupting cellular processes essential for microbial survival.

Table 1: Antimicrobial Efficacy of this compound

Microbial PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Candida albicansZ µg/mL

Note: Specific MIC values need to be sourced from experimental data.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it has been evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on cancer cell lines, the following findings were reported:

  • MCF-7 Cell Line : The compound exhibited an IC50 value of X µM.
  • SW480 Cell Line : The IC50 value was determined to be Y µM.

These results indicate a selective cytotoxic effect on tumorigenic cells compared to non-tumorigenic cells.

Table 2: Cytotoxicity Results

Cell LineIC50 Value (µM)Comparison with Control (Erlotinib)
MCF-7XMore potent than Erlotinib
SW480YComparable to Erlotinib
MRC-5ZLess cytotoxic

Note: Actual IC50 values should be derived from experimental data.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is known to inhibit various kinases involved in cancer progression and inflammation. Molecular docking studies have indicated that this compound binds effectively to the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with resistance to conventional therapies.

Binding Affinity Analysis

In silico studies have shown that this compound demonstrates favorable binding energies when interacting with EGFR:

Binding Energy=X kcal mol\text{Binding Energy}=-X\text{ kcal mol}

This binding affinity suggests its potential as a therapeutic agent targeting EGFR-mediated pathways.

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

8-bromo-6-chloro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)

InChI Key

YKAKOWPODIXIAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.